

Application Notes and Protocols for Ring-Closing Enyne Metathesis (RCEYM)

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Compound of Interest

Compound Name: *Nona-1,3-dien-5-yne*

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Introduction

Ring-Closing Enyne Metathesis (RCEYM) is a powerful and atom-economical carbon-carbon bond-forming reaction that enables the synthesis of cyclic 1,3-dienes from acyclic enyne precursors.[1][2] This reaction is catalyzed by transition metal carbene complexes, most notably ruthenium-based catalysts developed by Grubbs and others.[1][3] RCEYM has emerged as a vital tool in modern organic synthesis, particularly for the construction of functionalized carbocycles and heterocycles, which are core scaffolds in many natural products and pharmaceutical agents.[1][3][4]

The reaction proceeds through a catalytic cycle involving the formation of metallacyclobutene and metallacyclobutane intermediates.[1][4] The thermodynamic driving force for this transformation is the formation of a stable, conjugated 1,3-diene system within the cyclic product.[1][2] Depending on the initial interaction of the catalyst with either the alkene ("ene-then-yne") or the alkyne ("yne-then-ene"), different reaction pathways can be followed, which can influence the reaction's outcome.[4]

These protocols provide an overview of the reaction conditions, representative procedures for the synthesis of nitrogen- and oxygen-containing heterocycles, and guidelines for product purification.

Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions is critical for a successful RCEYM reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often preferred due to their higher activity and broader functional group tolerance compared to first-generation catalysts.

Commonly Used Catalysts:

Catalyst Name	Structure	Key Features
Grubbs Catalyst®, 1st Generation (G-I)	$(\text{PCy}_3)_2\text{Cl}_2\text{Ru}=\text{CHPh}$	Good general-purpose catalyst.
Grubbs Catalyst®, 2nd Generation (G-II)	$(\text{SIMes})(\text{PCy}_3)\text{Cl}_2\text{Ru}=\text{CHPh}$	Higher activity and better functional group tolerance than G-I.
Hoveyda-Grubbs Catalyst®, 2nd Generation (HG-II)	$(\text{SIMes})(\text{o-isopropoxyphenylmethylene})\text{RuCl}_2$	High stability and allows for easier removal of ruthenium byproducts.

Table 1: General Reaction Parameters for RCEYM

Parameter	Typical Range/Value	Notes
Catalyst Loading	1-10 mol%	Higher loadings may be needed for challenging substrates.
Solvent	Dichloromethane (DCM), Toluene	Must be anhydrous and degassed.
Concentration	0.002 - 0.1 M	Higher dilution favors intramolecular cyclization over intermolecular oligomerization.
Temperature	Room Temperature to 80 °C	Higher temperatures can improve rates but may lead to catalyst decomposition.
Atmosphere	Inert (Argon or Nitrogen)	Essential to prevent catalyst deactivation.
Ethylene Gas	1 atm (bubbling)	Often used to increase catalyst turnover and reaction rates, especially for terminal alkynes. [2] [3] [4]

Experimental Protocols

The following protocols are representative examples for the synthesis of five- and six-membered heterocycles via RCEYM.

Protocol 1: Synthesis of a Chiral Pyrrolidine Derivative (5-Membered N-Heterocycle)

This protocol is adapted from the synthesis of chiral pyrrolidine derivatives as reported by Yang, Alper, and Xiao (2007).[\[5\]](#) It demonstrates the cyclization of an enyne containing a basic nitrogen atom without the need for an ethylene atmosphere.

Table 2: Reaction Conditions for Pyrrolidine Synthesis[\[5\]](#)

Entry	Substrate	Catalyst (mol%)	Solvent	Time (h)	Yield (%)
1	N-allyl-N-(1-phenylprop-2-ynyl)amine	G-II (5)	DCM	2	95
2	N-allyl-N-(1-phenylprop-2-ynyl)amine	G-I (5)	DCM	12	89

Materials:

- N-allyl-N-(1-phenylprop-2-ynyl)amine (1.0 equiv)
- Grubbs Catalyst®, 2nd Generation (G-II) (0.05 equiv)
- Anhydrous, degassed Dichloromethane (DCM)
- Argon or Nitrogen gas supply
- Standard laboratory glassware (Schlenk flask, syringes, etc.)
- Silica gel for chromatography

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the enyne substrate in anhydrous, degassed DCM to a concentration of 0.05 M.
- To this solution, add the Grubbs Catalyst®, 2nd Generation (5 mol%) in one portion.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrrolidine derivative.

Protocol 2: Synthesis of a Dihydropyran Derivative (6-Membered O-Heterocycle)

This protocol outlines a general procedure for the synthesis of dihydropyrans, which is applicable to a range of oxaenediyne substrates.^[6] This method highlights the use of an ethylene atmosphere, which can be crucial for achieving high yields.

Table 3: Reaction Conditions for Dihydropyran Synthesis^[6]

Entry	Substrate	Catalyst (mol%)	Atmosphere	Solvent	Time (h)	Yield (%)
1	4-(allyloxy)hepta-1,6-diyne	G-I (5)	Ethylene	DCM	24	91
2	4-(allyloxy)hepta-1,6-diyne	G-II (5)	Argon	DCM	24	65
3	4-(allyloxy)hepta-1,6-diyne	HG-II (5)	Argon	DCM	24	72

Materials:

- Oxaenediyne substrate (e.g., 4-(allyloxy)hepta-1,6-diyne) (1.0 equiv)
- Grubbs Catalyst®, 1st Generation (G-I) (0.05 equiv)
- Anhydrous Dichloromethane (DCM)

- Ethylene gas supply (balloon)
- Standard laboratory glassware

Procedure:

- Degas anhydrous DCM by bubbling ethylene through it for several minutes.
- In a flask equipped with a stir bar and an ethylene-filled balloon, dissolve the oxaenediyne substrate (1.0 equiv) in the ethylene-saturated DCM to a concentration of 0.1 M.
- In a separate vial, dissolve the Grubbs Catalyst®, 1st Generation (0.05 equiv) in a small amount of ethylene-saturated DCM.
- Add the catalyst solution to the substrate solution and stir the mixture under the ethylene atmosphere at 25 °C for 24 hours.
- After the reaction is complete, filter the mixture through a short pad of silica gel, washing with DCM.
- Carefully concentrate the organic solution under reduced pressure to yield the crude product.
- If necessary, purify the product further by flash column chromatography.

Purification of RCEYM Products

A significant challenge in metathesis reactions is the removal of residual ruthenium catalyst and byproducts, which can be colored and may interfere with subsequent reactions.^[7]

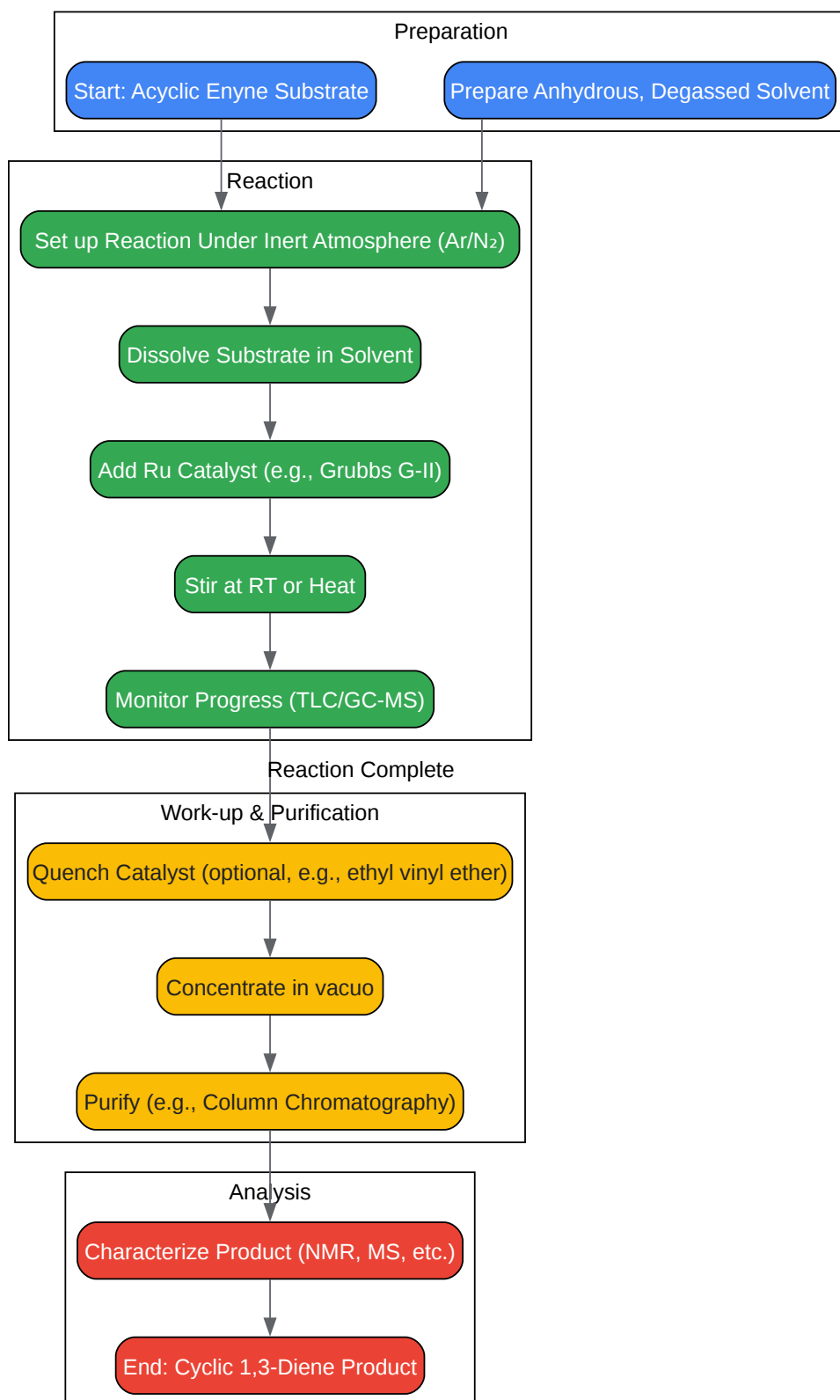
Table 4: Common Methods for Ruthenium Removal

Method	Reagent/Material	Procedure	Reference
Silica Gel Chromatography	Silica Gel	Standard column chromatography is often sufficient for many products.	[6]
Activated Carbon Treatment	Activated Charcoal	Stirring the crude product with activated charcoal, followed by filtration.	[7]
Isocyanide Scavenging	Carboxylate-functionalized isocyanide	Add scavenger to the crude reaction mixture, stir for ~30 min, then purify by filtration through silica gel. This method rapidly quenches the catalyst.	[8]
DMSO Treatment	Dimethyl sulfoxide (DMSO)	Treat the crude reaction mixture with DMSO (50 equiv relative to catalyst) and silica gel, stir for 12 hours, then filter.	[7]

Visualizing the Workflow and Mechanism

General RCEYM Experimental Workflow

The following diagram illustrates the typical workflow for a Ring-Closing Enyne Metathesis experiment.

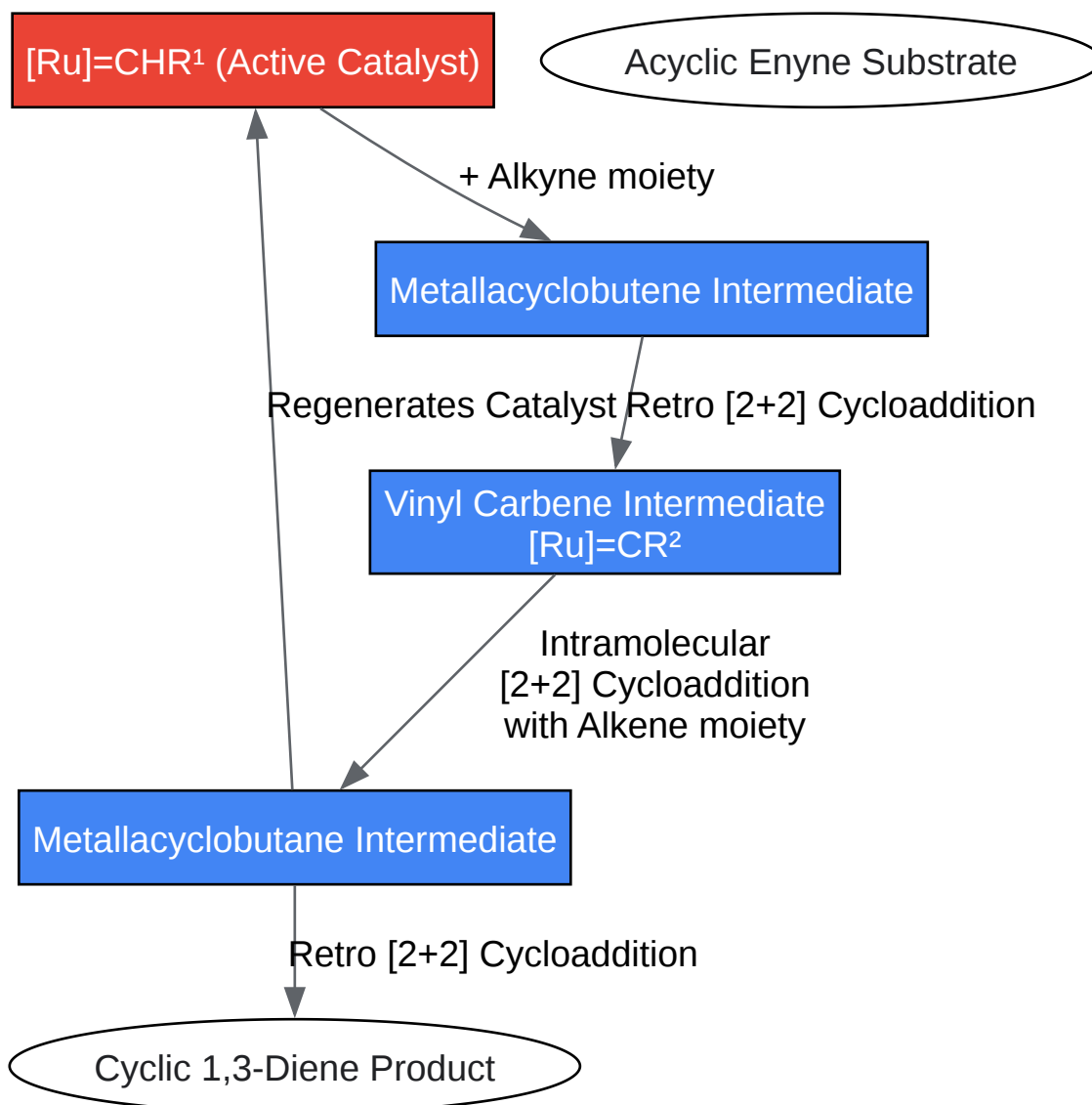


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Caption: General workflow for a typical RCEYM experiment.

Catalytic Cycle of Ring-Closing Enyne Metathesis

This diagram illustrates the generally accepted "yne-then-ene" catalytic cycle for RCEYM.



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Caption: Simplified catalytic cycle for RCEYM ("yne-then-ene" pathway).

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